N1-(3-chlorophenyl)indoline-1,2-dicarboxamide
Description
Properties
IUPAC Name |
1-N-(3-chlorophenyl)-2,3-dihydroindole-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-11-5-3-6-12(9-11)19-16(22)20-13-7-2-1-4-10(13)8-14(20)15(18)21/h1-7,9,14H,8H2,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTGOTTYPXCREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-chlorophenyl)indoline-1,2-dicarboxamide typically involves the reaction of 3-chloroaniline with indoline-2,3-dione under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction parameters and can produce the compound in larger quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N1-(3-chlorophenyl)indoline-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N1-(3-chlorophenyl)indoline-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of indole derivatives. It is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Scientific Research Applications
This compound has several scientific research applications:
- Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
- Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation: The compound can be oxidized to form corresponding oxides.
- Reduction: Reduction reactions can convert the compound into its reduced forms.
- Substitution: The chlorophenyl group can undergo substitution reactions with different nucleophiles.
Mechanism of Action
The mechanism of action of N1-(3-chlorophenyl)indoline-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogues of N1-(3-chlorophenyl)indoline-1,2-dicarboxamide:
Key Comparative Insights
Core Structure Impact
- Indoline vs. Pyrrolidine/Cyclohexane: The indoline core (rigid, planar aromatic system) may enhance π-π stacking interactions compared to flexible pyrrolidine () or non-aromatic cyclohexane (). This rigidity could improve target binding but reduce solubility.
- Hydrazine vs.
Substituent Effects
- Chlorophenyl Groups : The 3-chlorophenyl group in the target compound and N,n'-bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide () introduces electron-withdrawing effects, enhancing resistance to oxidative degradation.
- Heterocyclic Modifications: Thiazole () and isoquinoline () substituents improve target specificity (e.g., PI3Kα/HDAC6 or TRPV1) but may increase synthetic complexity.
Biological Activity
N1-(3-chlorophenyl)indoline-1,2-dicarboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features an indoline core structure, characterized by a fused benzene and pyrrole ring, with a 3-chlorophenyl substitution and two carboxamide functional groups. This structural configuration contributes to its diverse chemical reactivity and biological properties.
| Property | Details |
|---|---|
| Chemical Formula | CHClNO |
| Molecular Weight | 302.75 g/mol |
| Functional Groups | Indoline, Carboxamide, Chlorophenyl |
This compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. The compound's mechanism of action is thought to involve:
- Binding Affinity : High affinity for specific receptors and enzymes.
- Modulation of Pathways : Inhibition or activation of signaling pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance:
- In vitro Studies : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL.
- Mechanism : Likely involves interference with bacterial cell wall synthesis or protein translation.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : Inhibition of cancer cell proliferation was observed in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC values around 10 µM.
- Apoptosis Induction : The compound was found to promote apoptosis in cancer cells through the activation of caspase pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : Reduction in pro-inflammatory cytokines such as TNF-α and IL-6 was noted in stimulated macrophages.
- In Vivo Models : Demonstrated efficacy in reducing inflammation in animal models of arthritis.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural features. Modifications to the indoline core or the chlorophenyl group have been evaluated for enhanced potency:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position | Increased anticancer activity |
| Alteration of carboxamide groups | Enhanced solubility and bioavailability |
| Chlorine substitution | Modulation of receptor binding affinity |
Case Studies
Several studies have provided insights into the pharmacological potential of this compound:
-
Antimicrobial Efficacy Study :
- Conducted on various bacterial strains.
- Results indicated significant bactericidal activity comparable to standard antibiotics.
-
Cancer Cell Proliferation Inhibition :
- Focused on breast and colon cancer cell lines.
- Findings showed a dose-dependent decrease in viability with associated apoptosis markers.
-
Anti-inflammatory Mechanism Exploration :
- Investigated in LPS-stimulated macrophages.
- Results demonstrated a marked reduction in inflammatory mediators.
Q & A
Q. What synthetic methodologies are employed for N1-(3-chlorophenyl)indoline-1,2-dicarboxamide, and how are intermediates optimized?
- Methodological Answer : The compound can be synthesized via a multi-step coupling approach. For example, a bis-amide derivative is prepared by reacting hydrazine monohydrate with carbamic chlorides under basic conditions (e.g., Na₂CO₃ in acetonitrile), followed by purification via flash silica chromatography . Key intermediates, such as hydrazine-dicarboxamides, are oxidized using N-bromosuccinimide (NBS) to form diazene derivatives . Reaction optimization involves monitoring coupling efficiency via TLC and adjusting stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C) identifies substituent integration and electronic environments (e.g., δ 7.35 ppm for aromatic protons, δ 157.41 ppm for carbonyl carbons) .
- IR spectroscopy confirms functional groups (e.g., 1660 cm⁻¹ for amide C=O stretches) .
- HRMS validates molecular weight (e.g., [M+Na]⁺ at 389.0548) .
- DSC and thermogravimetric analysis assess thermal stability (e.g., decomposition temperatures >200°C) .
Q. What are the compound’s key physicochemical properties relevant to solubility and formulation?
- Methodological Answer :
- Melting point : Determined via differential scanning calorimetry (e.g., 164–166°C) .
- LogP : Estimated via reverse-phase HPLC to predict lipophilicity and membrane permeability.
- Solubility : Tested in DMSO, water, and ethanol using UV-Vis spectroscopy, with adjustments via co-solvents or salt formation for in vitro assays .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular docking (AutoDock, Schrödinger) screens analogs against targets (e.g., PI3Kα or HDAC6) by analyzing binding poses and interaction energies (e.g., hydrogen bonds with catalytic residues) .
- ADMET prediction tools (e.g., SwissADME) optimize pharmacokinetics by modifying substituents (e.g., replacing 3-chlorophenyl with pyridinyl groups) .
Q. How do solvent and pH conditions affect the compound’s stability during biological assays?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and cell culture media at 37°C. Monitor degradation via LC-MS over 72 hours .
- Kinetic analysis : Use Arrhenius plots to model decomposition rates under varying temperatures. For example, protic solvents like methanol may induce hydrolysis of amide bonds .
Q. What strategies resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Dose-response profiling : Test IC₅₀ values in multiple cell lines (e.g., HeLa vs. MCF-7) to identify lineage-specific effects .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to correlate activity with target expression (e.g., PI3Kα levels) .
- Redox profiling : Measure ROS generation via DCFH-DA assays, as discrepancies may arise from off-target oxidative stress .
Q. How are intermolecular interactions analyzed to improve crystallization for X-ray studies?
- Methodological Answer :
- Hirshfeld surface analysis (Crystal Explorer) quantifies interaction contributions (e.g., 19.4% N···H and 12.7% Cl···H contacts) .
- Co-crystallization screens : Use PEG-based precipitants and vary solvent ratios (e.g., DMF:water) to optimize crystal packing .
Key Considerations
- Contradictions : reports explosive properties (detonation velocity), which may conflict with pharmacological applications in and . Researchers must contextualize the compound’s dual-use potential.
- Gaps : Limited direct data on in vivo pharmacokinetics; future work should integrate microsomal stability assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
